molecular formula C11H15NO4 B11833527 4-Pyridinepropanol, 2-[(acetyloxy)methyl]-5-hydroxy-

4-Pyridinepropanol, 2-[(acetyloxy)methyl]-5-hydroxy-

Cat. No.: B11833527
M. Wt: 225.24 g/mol
InChI Key: UDLQBMVMZLXWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridinepropanol, 2-[(acetyloxy)methyl]-5-hydroxy- is a chemical compound with the molecular formula C11H15NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a pyridine ring substituted with a hydroxy group and an acetyloxy-methyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinepropanol, 2-[(acetyloxy)methyl]-5-hydroxy- typically involves the reaction of 4-pyridinepropanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Pyridinepropanol+Acetic Anhydride4-Pyridinepropanol, 2-[(acetyloxy)methyl]-5-hydroxy-+Acetic Acid\text{4-Pyridinepropanol} + \text{Acetic Anhydride} \rightarrow \text{4-Pyridinepropanol, 2-[(acetyloxy)methyl]-5-hydroxy-} + \text{Acetic Acid} 4-Pyridinepropanol+Acetic Anhydride→4-Pyridinepropanol, 2-[(acetyloxy)methyl]-5-hydroxy-+Acetic Acid

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinepropanol, 2-[(acetyloxy)methyl]-5-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinepropanone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

4-Pyridinepropanol, 2-[(acetyloxy)methyl]-5-hydroxy- is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Pyridinepropanol, 2-[(acetyloxy)methyl]-5-hydroxy- involves its interaction with specific molecular targets. The hydroxy and acetyloxy groups play a crucial role in its reactivity and binding to other molecules. The pathways involved may include enzymatic reactions or interactions with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyridinepropanol
  • 2-Pyridineethanol
  • 3-Pyridinepropanol

Uniqueness

4-Pyridinepropanol, 2-[(acetyloxy)methyl]-5-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

[5-hydroxy-4-(3-hydroxypropyl)pyridin-2-yl]methyl acetate

InChI

InChI=1S/C11H15NO4/c1-8(14)16-7-10-5-9(3-2-4-13)11(15)6-12-10/h5-6,13,15H,2-4,7H2,1H3

InChI Key

UDLQBMVMZLXWGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC=C(C(=C1)CCCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.